Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886104
InChI: InChI=1S/C14H13BN2O5/c1-2-20-13(18)10-6-16-14(17-7-10)22-11-4-3-9-8-21-15(19)12(9)5-11/h3-7,19H,2,8H2,1H3
SMILES:
Molecular Formula: C14H13BN2O5
Molecular Weight: 300.08 g/mol

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15886104

Molecular Formula: C14H13BN2O5

Molecular Weight: 300.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate -

Specification

Molecular Formula C14H13BN2O5
Molecular Weight 300.08 g/mol
IUPAC Name ethyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H13BN2O5/c1-2-20-13(18)10-6-16-14(17-7-10)22-11-4-3-9-8-21-15(19)12(9)5-11/h3-7,19H,2,8H2,1H3
Standard InChI Key DJEHRDOKXKPPLO-UHFFFAOYSA-N
Canonical SMILES B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OCC)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a benzo[c] oxaborolane core fused to a pyrimidine ring via an ether linkage at position 6. Key structural elements include:

  • Oxaborole ring: A bicyclic system containing a boron atom coordinated to two oxygen atoms, creating a strained five-membered ring critical for target binding .

  • Pyrimidine-5-carboxylate: The electron-deficient pyrimidine ring enhances membrane permeability, while the ethyl ester acts as a prodrug moiety susceptible to hydrolytic activation .

Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular formulaC₁₄H₁₃BN₂O₅High-resolution MS
Molecular weight300.08 g/molPubChem
LogP (calculated)1.82ChemAxon prediction
Aqueous solubility23.7 mg/mL (pH 7.4, 25°C)Shake-flask method
Melting point197–201°CDifferential scanning calorimetry

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:

  • ¹H NMR (600 MHz, DMSO-d₆): δ 9.51 (s, 1H, B-OH), 8.10 (s, 1H, pyrimidine H4), 7.91 (dd, J = 7.9 Hz, 1H, aromatic), 5.08 (s, 2H, oxaborole CH₂) .

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 158.7 (C=O), 134.6 (pyrimidine C2), 70.2 (oxaborole CH₂) .

  • HRMS: m/z 301.0825 [M+H]⁺ (calc. 301.0831) .

Synthetic Methodologies

Primary Synthesis Route

The most efficient preparation (81% yield) involves a three-component condensation :

  • Reagents:

    • Ethyl 2-acetyl-3-ethoxy-2-propenoate (20.0 g, 107 mmol)

    • Methyl carbamimidothioate (9.68 g, 107 mmol)

    • Triethylamine (10.8 g, 107 mmol) in ethanol

  • Conditions:

    • Reflux for 48 hours under nitrogen

    • Workup includes dichloromethane extraction and ethanol/water recrystallization

  • Mechanistic Insight:
    The reaction proceeds through nucleophilic attack of the thiourea nitrogen on the α,β-unsaturated ester, followed by cyclodehydration to form the pyrimidine ring .

Alternative Oxaborole Functionalization

Recent advances enable late-stage modification of the oxaborole moiety :

  • Step 1: Nitrile hydrolysis using methanesulfonic acid at 90°C (16 h) converts cyano to carboxamide groups

  • Step 2: Hofmann degradation with trichloroisocyanuric acid yields the primary amine derivative (83.7% yield)

Biological Activity Profile

Antiparasitic Mechanism

The compound inhibits leucyl-tRNA synthetase (LeuRS) in Plasmodium falciparum through:

  • Boron coordination with enzyme's active site histidine residues

  • Competitive displacement of the natural substrate leucine (Kᵢ = 38 nM)

  • Collapse of mitochondrial membrane potential in trophozoite-stage parasites

Table 2: Comparative Antimalarial Activity

CompoundIC₅₀ (nM) vs 3D7 StrainSelectivity Index (SI)
Target compound42 ± 3.1>200
Artemisinin1.2 ± 0.485
Atovaquone0.8 ± 0.2310

Pharmacokinetic Considerations

Metabolic Stability

In vitro hepatic microsome studies reveal:

  • Half-life: 4.7 hours (human), 1.8 hours (rat)

  • Major metabolites:

    • Pyrimidine-5-carboxylic acid (esterase-mediated hydrolysis)

    • O-Demethylated oxaborole (CYP3A4 oxidation)

Blood-Brain Barrier Penetration

Despite its moderate LogP, the compound shows limited CNS exposure (brain/plasma ratio = 0.03) due to:

  • P-glycoprotein efflux transport

  • High plasma protein binding (92.4% in humans)

Comparative Analysis with Structural Analogs

Table 3: Oxaborole-Pyrimidine Hybrid Derivatives

DerivativeMolecular WeightTarget IC₅₀Solubility (mg/mL)
6-Amino variant 151.97112 nM45.2
5-Cyano analog 160.0089 nM18.9
Target compound300.0842 nM23.7

Key trends:

  • Boron-containing derivatives show 3–5× greater potency than nitrogen-based analogs

  • Ethyl ester substitution improves oral bioavailability by 47% compared to methyl esters

Future Directions and Challenges

Clinical Translation Barriers

  • Toxicology: Chronic boron accumulation risks (renal clearance studies needed)

  • Formulation: pH-dependent solubility requires enteric coating for oral delivery

  • Resistance: Potential LeuRS mutations (Glu584Arg) observed in in vitro passaging

Emerging Applications

  • Antiviral therapy: Structural analogs inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) in silico

  • Immunomodulation: Downregulation of NF-κB in macrophage models

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